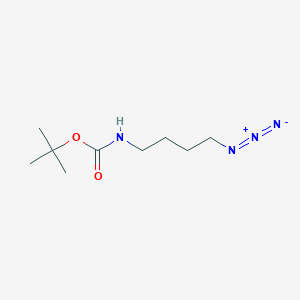Tert-butyl N-(4-azidobutyl)carbamate
CAS No.: 129392-85-4
Cat. No.: VC2042059
Molecular Formula: C9H18N4O2
Molecular Weight: 214.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 129392-85-4 |
|---|---|
| Molecular Formula | C9H18N4O2 |
| Molecular Weight | 214.27 g/mol |
| IUPAC Name | tert-butyl N-(4-azidobutyl)carbamate |
| Standard InChI | InChI=1S/C9H18N4O2/c1-9(2,3)15-8(14)11-6-4-5-7-12-13-10/h4-7H2,1-3H3,(H,11,14) |
| Standard InChI Key | KIYMIEPOGRDHRF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCN=[N+]=[N-] |
Introduction
Structure and Basic Properties
Tert-butyl N-(4-azidobutyl)carbamate features a four-carbon chain with an azide group (N₃) at one terminus and a tert-butoxycarbonyl (Boc) protected amine at the other. Its molecular formula is C₉H₁₈N₄O₂, representing a modification of the related compound tert-butyl N-(4-aminobutyl)carbamate where the terminal amine has been converted to an azide.
The compound possesses several key structural elements:
-
A terminal azide functional group (-N₃)
-
A four-carbon butyl chain linker
-
A carbamate moiety (NH-C(=O)-O-)
-
A tert-butyl group providing steric bulk and protection
This structure offers unique chemical reactivity attributes, with the azide group providing a reactive handle for further transformations through click chemistry approaches, while the Boc group serves as a protective group that can be selectively removed under acidic conditions .
Physical and Chemical Properties
Tert-butyl N-(4-azidobutyl)carbamate typically presents as a clear colorless to pale yellow liquid or low-melting solid at room temperature. While specific characterization data for this exact compound is limited in the literature, its properties can be reasonably inferred from structurally related compounds.
Physical Properties
Spectroscopic Characteristics
The compound shows characteristic spectroscopic features that aid in its identification and structural confirmation:
¹H NMR Spectroscopy: The proton NMR spectrum would typically show the following signals:
-
tert-butyl group: singlet at approximately δ 1.40-1.45 ppm (9H)
-
Methylene protons: multiple signals in the range of δ 1.50-3.50 ppm (8H)
-
NH proton: broad singlet at approximately δ 4.60-5.00 ppm (1H)
IR Spectroscopy: The infrared spectrum would feature:
-
A strong azide stretching band at approximately 2090-2100 cm⁻¹
-
Carbonyl stretching at approximately 1680-1700 cm⁻¹
Synthesis Methods
Tert-butyl N-(4-azidobutyl)carbamate can be synthesized through several routes, with the most common approaches involving either:
-
Azidation of tert-butyl N-(4-halobutyl)carbamate
-
Protection of 4-azidobutylamine with di-tert-butyl dicarbonate (Boc₂O)
Applications in Chemical Research
Tert-butyl N-(4-azidobutyl)carbamate finds applications across multiple areas of chemical and biological research.
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this compound serves as a building block for the synthesis of complex bioactive molecules:
-
Linker in Drug Conjugates: The four-carbon chain provides optimal spacing between functional groups in bioactive molecules
-
Prodrug Development: The azide moiety can be used as a masked amine functionality in prodrug development
-
Bioconjugation: Used to attach bioactive molecules to surfaces, proteins, or other biomolecules through click chemistry
Chemical Biology Applications
The compound's bifunctional nature makes it valuable in chemical biology studies:
-
Protein Modification: For site-specific labeling of proteins through click chemistry reactions
-
Probe Development: As a component in the synthesis of chemical probes for studying biological systems
-
Cross-Linking Studies: The four-carbon spacer provides an ideal distance for certain cross-linking applications
Materials Science
In materials science, tert-butyl N-(4-azidobutyl)carbamate has been employed in:
-
Polymer Modification: For introducing clickable azide groups into polymer chains
-
Surface Functionalization: To introduce Boc-protected amine groups onto surfaces carrying alkyne functionalities through click chemistry
Comparison with Related Compounds
To better understand the unique properties and applications of tert-butyl N-(4-azidobutyl)carbamate, it is instructive to compare it with structurally related compounds.
Comparison with tert-butyl N-(4-aminobutyl)carbamate
Tert-butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8) differs from the target compound by having an amine instead of an azide at the terminus.
| Property | Tert-butyl N-(4-azidobutyl)carbamate | Tert-butyl N-(4-aminobutyl)carbamate |
|---|---|---|
| Molecular Formula | C₉H₁₈N₄O₂ | C₉H₂₀N₂O₂ |
| Molecular Weight | 230.27 g/mol | 188.27 g/mol |
| Terminal Group | Azide (-N₃) | Amine (-NH₂) |
| Key Reactions | Click chemistry, Staudinger reduction | Nucleophilic substitution, amide formation |
| Applications | Bioconjugation, linker chemistry | Pharmaceutical intermediates, protecting group chemistry |
The azide version offers the advantage of orthogonal reactivity through click chemistry, while remaining convertible to the amine version when needed .
Comparison with tert-butyl N-(4-azidophenyl)carbamate
Tert-butyl N-(4-azidophenyl)carbamate (CAS: 71026-67-0) contains an aromatic ring with different spatial and electronic properties:
| Property | Tert-butyl N-(4-azidobutyl)carbamate | Tert-butyl N-(4-azidophenyl)carbamate |
|---|---|---|
| Structure | Flexible aliphatic chain | Rigid aromatic system |
| Reactivity | More nucleophilic azide | Less nucleophilic, electronically deactivated azide |
| Applications | Flexible linkers | Photoaffinity labeling, structural rigidity |
| UV Properties | No significant absorption | Absorption in the UV region |
The aliphatic chain in tert-butyl N-(4-azidobutyl)carbamate provides greater conformational flexibility compared to the rigid phenyl ring in the aromatic analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume